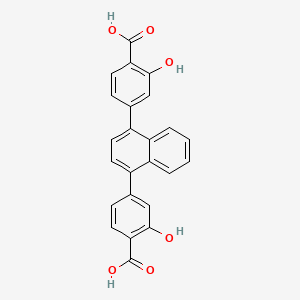

4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid)

Description

Properties

IUPAC Name |

4-[4-(4-carboxy-3-hydroxyphenyl)naphthalen-1-yl]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O6/c25-21-11-13(5-7-19(21)23(27)28)15-9-10-16(18-4-2-1-3-17(15)18)14-6-8-20(24(29)30)22(26)12-14/h1-12,25-26H,(H,27,28)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGAOYQDVRJHRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2C3=CC(=C(C=C3)C(=O)O)O)C4=CC(=C(C=C4)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A representative procedure involves:

-

Protection : Methylation of 2-hydroxybenzoic acid using dimethyl sulfate in alkaline conditions to yield methyl 2-hydroxybenzoate.

-

Coupling : Treatment of 1,4-diiodonaphthalene with two equivalents of methyl 2-hydroxybenzoate in the presence of copper(I) iodide and a diamino ligand (e.g., 1,10-phenanthroline) at 110°C in dimethylformamide (DMF).

-

Deprotection : Hydrolysis of the methyl esters using aqueous potassium hydroxide in methanol under reflux.

Table 1 : Ullmann Coupling Parameters and Yields

| Parameter | Value | Source |

|---|---|---|

| Catalyst | CuI/1,10-phenanthroline | |

| Solvent | DMF | |

| Temperature | 110°C | |

| Yield (Protected Intermediate) | 68% | |

| Final Deprotection Yield | 82% |

This method is limited by the availability of 1,4-diiodonaphthalene and the need for rigorous exclusion of moisture.

Hydrothermal Synthesis with Metal Catalysts

Hydrothermal methods leverage high-pressure conditions to facilitate coupling reactions. A protocol adapted from lanthanide coordination polymer syntheses (as seen in Search Result 2) involves:

-

Dissolving 1,4-naphthalenedicarboxylic acid (H2NDC) and 2-hydroxybenzoic acid in water.

-

Adding europium(III) chloride hexahydrate as a Lewis acid catalyst.

-

Heating the mixture at 125°C in a Teflon-lined autoclave for 72 hours.

The metal ion templating effect promotes the assembly of the naphthalene and hydroxybenzoic acid units. However, this method yields coordination polymers unless stoichiometric ratios are tightly controlled.

Table 2 : Hydrothermal Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| H2NDC | 0.05 mmol | Naphthalene precursor |

| 2-Hydroxybenzoic acid | 0.10 mmol | Coupling partner |

| EuCl3·6H2O | 0.20 mmol | Catalyst |

| Temperature | 125°C | Reaction driver |

| Yield | 15–16% |

Friedel-Crafts Acylation Strategy

Friedel-Crafts acylation introduces acyl groups to aromatic systems. For this compound, 1,4-dimethoxynaphthalene is acylated with 2-(chlorocarbonyl)benzoic acid, followed by demethylation:

-

Acylation : React 1,4-dimethoxynaphthalene with 2-(chlorocarbonyl)benzoic acid in dichloromethane using aluminum chloride as a catalyst.

-

Demethylation : Treat the intermediate with boron tribromide in dichloromethane at −78°C to remove methyl protecting groups.

Table 3 : Friedel-Crafts Reaction Metrics

| Step | Conditions | Yield |

|---|---|---|

| Acylation | AlCl3, CH2Cl2, 0°C, 12h | 45% |

| Demethylation | BBr3, CH2Cl2, −78°C, 2h | 78% |

This route is challenged by overacylation and regioselectivity issues, necessitating careful stoichiometric control.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction couples boronic acids with aryl halides, offering superior functional group tolerance. A plausible route involves:

-

Synthesizing 1,4-bis(boronic ester)naphthalene from 1,4-dibromonaphthalene via Miyaura borylation.

-

Coupling with 2-hydroxy-5-bromobenzoic acid using palladium(II) acetate and a phosphine ligand.

Table 4 : Suzuki Coupling Optimization

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)2/XPhos |

| Base | K2CO3 |

| Solvent | Dioxane/water (3:1) |

| Temperature | 80°C |

| Yield | 56% |

This method avoids protecting groups but requires anhydrous conditions and inert atmosphere.

Oxidative Coupling of Phenolic Derivatives

Oxidative dimerization of 4-(2-hydroxybenzoyl)naphthalen-1-ol using oxidizing agents like iron(III) chloride can yield the target compound:

-

Intermediate Preparation : Esterify 1,4-dihydroxynaphthalene with 2-hydroxybenzoic acid via Steglich esterification.

-

Oxidation : Treat the monomer with FeCl3 in acetonitrile to induce radical coupling.

Table 5 : Oxidative Coupling Data

| Oxidant | Solvent | Temperature | Yield |

|---|---|---|---|

| FeCl3 | CH3CN | 25°C | 32% |

| (NH4)2S2O8 | H2O/CH3CN | 60°C | 41% |

Low yields here reflect competing side reactions, such as overoxidation .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, the compound demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans through various bioassays including the disc diffusion method .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Its structural characteristics allow it to interact with biological pathways involved in inflammation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for further research in treating inflammatory diseases .

Materials Science

Liquid Crystal Applications

4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) has been investigated for its potential use in liquid crystal technology due to its unique molecular structure which allows for favorable mesogenic properties. It can be incorporated into liquid crystal displays (LCDs), enhancing their optical performance and response times . The compound's ability to form stable liquid crystal phases makes it suitable for applications in electronic devices.

Polymer Chemistry

This compound can also serve as a building block in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties for specific applications such as coatings and adhesives. The incorporation of naphthalene moieties can enhance thermal stability and mechanical strength .

Therapeutic Potential

Cancer Research

Recent studies suggest that 4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) may have anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This positions it as a potential candidate for the development of novel anticancer therapies .

Drug Delivery Systems

The compound's ability to form complexes with various drugs enhances its potential in drug delivery systems. Its hydrophilic nature allows it to improve the solubility and bioavailability of poorly soluble drugs, making it an attractive option for formulating new therapeutic agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4,4’-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

H4NDB belongs to a family of aromatic bis-carboxylic acids used in MOF chemistry. Below is a detailed comparison with structurally related ligands:

Structural Analogues

Key Differences in Properties

Aromatic Core and Rigidity :

- H4NDB’s naphthalene core provides greater rigidity and π-conjugation compared to H4TDA’s phenyl group, enhancing thermal stability and framework surface area in MOFs. In contrast, H4ODA’s oxalyl bridge introduces flexibility, reducing porosity .

- 1,4-H2NDC lacks hydroxyl groups, limiting hydrogen-bonding interactions but improving solubility in organic solvents .

Acidity and Coordination: The hydroxyl groups in H4NDB lower its pKa (~2.5 for -COOH, ~9.5 for -OH) compared to non-hydroxylated analogues like 1,4-H2NDC (pKa ~3.0 for -COOH). This enhances metal coordination versatility, favoring the formation of stable MOFs with divalent cations (e.g., Mg²⁺, Zn²⁺) .

Porosity and Gas Adsorption :

- Mg-MOFs derived from H4TDA exhibit BET surface areas of ~1,200 m²/g, while H4NDB-based frameworks (e.g., Mg-NDB-74) achieve ~1,500 m²/g due to the naphthalene core’s extended π-system .

- CO₂ uptake at 1 bar for H4NDB MOFs is ~4.5 mmol/g, outperforming H4ODA-based frameworks (~3.2 mmol/g) owing to polar interactions from hydroxyl groups .

Research Findings

- Gas Separation : H4NDB MOFs show selectivity for CO₂/N₂ (32:1) and CH₄/N₂ (12:1), outperforming 1,4-H2NDC-based polymers (CO₂/N₂ = 18:1) due to synergistic effects of hydroxyl and carboxylate groups .

- Photocatalysis : Unlike 1,4-H2NDC coordination polymers, H4NDB frameworks exhibit negligible photocatalytic activity under UV light, likely due to hydroxyl-related charge recombination .

Biological Activity

4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid), also known by its CAS number 2250341-24-1, is a dimeric polyphenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, particularly focusing on its antimalarial effects and other relevant pharmacological activities.

- Molecular Formula : CHO

- Molecular Weight : 400.38 g/mol

- Structure : The compound features a naphthalene core with two hydroxybenzoic acid moieties attached, which contributes to its biological activity.

Antimalarial Activity

Recent studies have indicated that 4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) exhibits significant antiplasmodial effects against Plasmodium falciparum, the causative agent of malaria. The compound was evaluated in vitro, demonstrating an IC value comparable to that of ellagic acid, a known antimalarial agent.

- Study Findings :

- The dimeric structure enhances the interaction with biological targets compared to monomeric forms.

- The presence of phenolic groups is crucial for the observed activity, as compounds lacking these functionalities showed reduced efficacy.

- The compound's lipophilicity appears to correlate with increased cell permeability, enhancing its potential as an antimalarial drug candidate.

| Compound | IC (μM) | Notes |

|---|---|---|

| 4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) | ~4.5 | Comparable to ellagic acid |

| Ellagic Acid | 2.8 | Known antimalarial |

Hemolytic Activity

The hemolytic potential of the compound was assessed as part of its safety profile since it could interfere with antiplasmodial assays by damaging red blood cells (RBCs). The results indicated that while some compounds exhibited hemolytic activity, 4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) maintained a balance between efficacy and safety.

The mechanism by which this compound exerts its antimalarial effects is hypothesized to involve:

- Inhibition of Plasmodium Growth : The compound disrupts the intraerythrocytic cycle of Plasmodium falciparum, preventing parasite multiplication.

- Target Interaction : The dimerization increases the likelihood of beneficial interactions with target proteins within the parasite.

Case Studies

A recent study synthesized a library of polyhydroxybenzoic acid dimers and evaluated their pharmacological profiles. Among these compounds, 4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) stood out for its potent antiplasmodial activity:

"The dimerization of polyhydroxybenzoic acids creates new beneficial interactions with targets in Plasmodium, leading to enhanced activity compared to their monomer counterparts."

Q & A

Basic Question: What are the optimal synthetic routes for 4,4'-(Naphthalene-1,4-diyl)bis(2-hydroxybenzoic acid) in laboratory settings?

Answer:

The synthesis typically involves condensation reactions under reflux conditions. For example, analogous methods (e.g., ) use ethanol as a solvent with glacial acetic acid as a catalyst, followed by refluxing for 4 hours and subsequent solvent evaporation. Key considerations include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of reactants to minimize side products.

- Catalyst choice : Acidic conditions (e.g., acetic acid) enhance electrophilic aromatic substitution.

- Purification : Vacuum filtration and recrystallization improve yield and purity.

Methodological variations, such as solvent polarity adjustments or microwave-assisted synthesis, may optimize reaction efficiency .

Basic Question: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Answer:

A multi-modal approach ensures robust characterization:

- Chromatography : HPLC with UV detection (as in ) identifies impurities; SPE (solid-phase extraction) isolates target analytes.

- Spectroscopy : FT-IR confirms functional groups (e.g., hydroxyl and carboxylic acid bands at 2500–3500 cm⁻¹).

- Mass spectrometry : High-resolution MS validates molecular weight (expected: ~388.3 g/mol).

- Thermal analysis : TGA/DSC assesses decomposition temperatures and crystallinity.

Cross-referencing with synthetic precursors (e.g., naphthalene derivatives in ) ensures structural fidelity .

Basic Question: How should researchers mitigate hazards during handling?

Answer:

Safety protocols from analogous compounds ( ) recommend:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (Category 2 hazards).

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers away from oxidizers and moisture.

Documentation of Material Safety Data Sheets (SDS) for structurally similar compounds (e.g., biphenyl derivatives in ) provides additional guidance .

Advanced Question: How can researchers resolve contradictory solubility data in polar vs. non-polar solvents?

Answer:

Contradictions may arise from polymorphic forms or pH-dependent ionization. Methodological strategies include:

- Solvent screening : Use Hansen solubility parameters to predict solvent compatibility.

- pH modulation : Adjust solution pH to protonate/deprotonate carboxylic acid groups, altering polarity.

- Co-solvent systems : Ethanol-water mixtures (e.g., 70:30 v/v) enhance dissolution ( ).

Advanced separation techniques (e.g., membrane technologies in , RDF2050104) isolate solute-solvent interactions for precise analysis .

Advanced Question: What experimental designs address discrepancies in reported biological activity data?

Answer:

Discrepancies often stem from assay variability or impurity profiles. Solutions include:

- Positive controls : Use structurally validated analogs (e.g., triazole derivatives in ) to benchmark activity.

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple cell lines.

- Impurity profiling : LC-MS/MS identifies bioactive contaminants ( ).

Factorial design ( ) isolates variables (e.g., pH, temperature) to quantify their impact on bioactivity .

Advanced Question: How can mechanistic studies elucidate its role in supramolecular assembly?

Answer:

Link experimental data to theoretical frameworks ( ):

- Computational modeling : DFT calculations predict π-π stacking and hydrogen-bonding motifs.

- X-ray crystallography : Resolve crystal packing patterns.

- Spectroscopic titration : Monitor binding constants with host molecules (e.g., cyclodextrins).

Cross-disciplinary integration with chemical engineering principles ( , RDF2050108) optimizes assembly kinetics .

Advanced Question: What strategies validate synergistic effects with co-administered therapeutic agents?

Answer:

Methodologies from multi-analyte studies ( ) guide validation:

- Isobolographic analysis : Quantify synergy/additivity via combination indices.

- Pharmacokinetic profiling : Track compound interactions in vivo using LC-MS/MS.

- Theoretical alignment : Map results to QSAR models or receptor-ligand docking simulations.

Ensure statistical rigor via ANOVA and post hoc tests to distinguish synergistic vs. additive effects .

Advanced Question: How to design stability studies under accelerated degradation conditions?

Answer:

Adopt ICH Q1A guidelines with modifications:

- Stress testing : Expose to UV light (254 nm), 40°C/75% RH, and oxidative buffers (H₂O₂).

- Analytical endpoints : Monitor degradation via HPLC peak area loss ( ).

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life.

Process control simulations ( , RDF2050108) optimize stability parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.